molecular formula C24H22F4N4O2S B11574871 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone

1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone

Cat. No.: B11574871
M. Wt: 506.5 g/mol
InChI Key: AQMVUTSTVKBCEG-UHFFFAOYSA-N
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Description

1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a methoxyphenyl-trifluoromethyl-pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Fluorophenyl Group: The piperazine ring is then substituted with a fluorophenyl group using a nucleophilic aromatic substitution reaction.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately by reacting appropriate precursors under acidic or basic conditions.

    Coupling Reactions: The fluorophenyl-piperazine and methoxyphenyl-trifluoromethyl-pyrimidine are coupled using a thiol-based coupling reagent to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: It is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **1-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE
  • **1-[4-(4-BROMOPHENYL)PIPERAZIN-1-YL]-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE

Uniqueness

The presence of the fluorophenyl group in 1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE imparts unique electronic properties, making it distinct from its chloro- and bromo- analogs. These properties can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C24H22F4N4O2S

Molecular Weight

506.5 g/mol

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone

InChI

InChI=1S/C24H22F4N4O2S/c1-34-19-8-2-16(3-9-19)20-14-21(24(26,27)28)30-23(29-20)35-15-22(33)32-12-10-31(11-13-32)18-6-4-17(25)5-7-18/h2-9,14H,10-13,15H2,1H3

InChI Key

AQMVUTSTVKBCEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F)C(F)(F)F

Origin of Product

United States

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